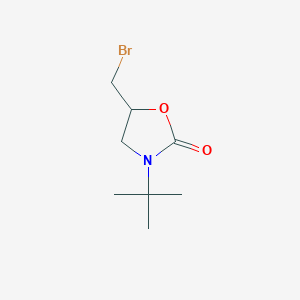
5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one: is a heterocyclic organic compound that contains a bromomethyl group attached to an oxazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one typically involves the bromination of a precursor compound. One common method involves the reaction of 3-tert-butyl-1,3-oxazolidin-2-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one: undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring or the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one: has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic properties and are studied for their biological activities.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: The compound and its derivatives are investigated for their interactions with biological molecules and potential as biochemical probes.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a reactive site that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to introduce different functional groups into the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Chloromethyl)-3-tert-butyl-1,3-oxazolidin-2-one
- 5-(Iodomethyl)-3-tert-butyl-1,3-oxazolidin-2-one
- 5-(Hydroxymethyl)-3-tert-butyl-1,3-oxazolidin-2-one
Comparison
- Reactivity : The bromomethyl group in 5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one is more reactive than the chloromethyl group but less reactive than the iodomethyl group. This makes it a versatile intermediate for various chemical reactions.
- Applications : While all these compounds can be used in organic synthesis, the specific applications may vary based on their reactivity and the desired functional groups in the final product.
- Stability : The stability of these compounds can differ, with the bromomethyl derivative generally being more stable than the iodomethyl derivative but less stable than the chloromethyl derivative.
Eigenschaften
Molekularformel |
C8H14BrNO2 |
|---|---|
Molekulargewicht |
236.11 g/mol |
IUPAC-Name |
5-(bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H14BrNO2/c1-8(2,3)10-5-6(4-9)12-7(10)11/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
OBTZWHVMFAWADT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1CC(OC1=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



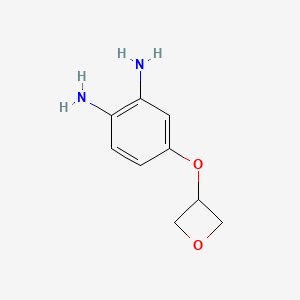
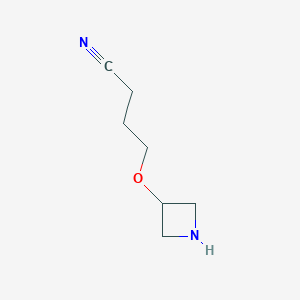
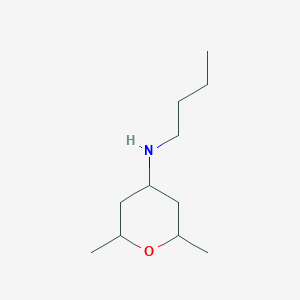
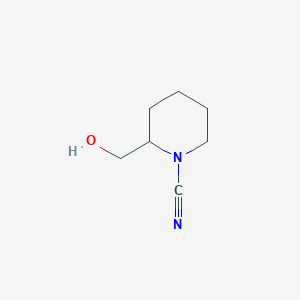
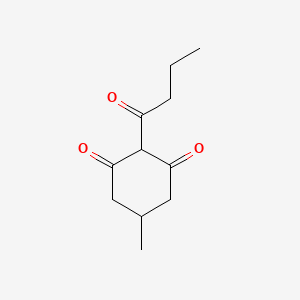
![({[1-(Iodomethyl)cyclopentyl]oxy}methyl)benzene](/img/structure/B13300783.png)
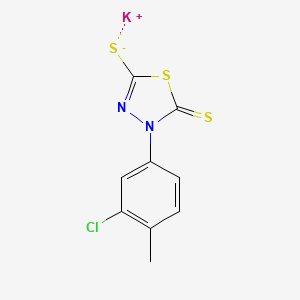
![2-Chloro-1-[3-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B13300803.png)

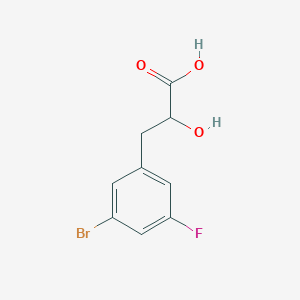
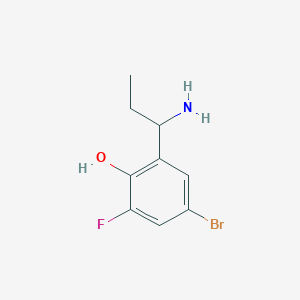
![1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13300845.png)
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)
